(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
説明
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c16-13-4-3-10(6-14(13)17)15(19)18-7-12(8-18)23(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCORCDWGQMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it exhibits a molecular weight of 341.33 g/mol. This compound is characterized by its unique structural features, including a difluorophenyl group and a furan-containing sulfonamide moiety, which may contribute to its biological properties.
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the furan ring and sulfonamide group may enhance interactions with microbial targets, leading to inhibition of growth.
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. The compound's structure suggests it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against various cancer cell lines. The azetidine ring may play a role in inducing apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorination : The introduction of fluorine atoms at the 3 and 4 positions on the phenyl ring can enhance lipophilicity and improve membrane permeability, which may increase bioavailability.
- Furan and Sulfonamide Linkage : The furan moiety is known for its ability to participate in π-stacking interactions, potentially improving binding affinity to biological targets.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Furan Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters reported that furan derivatives exhibited significant anti-inflammatory activity in vitro, suggesting that similar compounds could also possess these properties .
- Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that azetidine-based compounds showed promising cytotoxic effects against breast and lung cancer cell lines, highlighting the potential for (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in cancer therapy .
Research Findings
A summary of key findings from various studies is presented in the following table:
類似化合物との比較
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related methanone derivatives.
Table 1: Comparative Analysis of Methanone Derivatives
*Calculated based on molecular formula (C₁₇H₁₄F₂N₂O₄S).
Key Findings from Comparisons
Structural Complexity vs. Bioactivity: The target compound’s sulfonylated azetidine and furan-2-ylmethyl groups distinguish it from simpler triazole-thioether analogs (e.g., ), which lack the conformational rigidity of azetidine. This rigidity may enhance target selectivity but reduce solubility compared to piperidine-based derivatives (e.g., ).
Functional Group Impact :
- Sulfonyl Group : Present in both the target compound and the triazole derivative , this group improves aqueous solubility and resistance to oxidative metabolism. However, in the target compound, its placement on azetidine may sterically hinder interactions compared to phenylsulfonyl groups in .
- Fluorophenyl Groups : The 3,4-difluorophenyl moiety is shared with and , enhancing electronegativity and binding to hydrophobic pockets in enzymes or receptors.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for azetidine sulfonylation (e.g., ) but requires specialized coupling reagents for the furan-2-ylmethyl group. In contrast, triazole derivatives are synthesized via simpler thioether formation.
Therapeutic Potential: While the triazole derivative demonstrates antifungal activity, the target compound’s azetidine and furan motifs suggest kinase or GPCR targeting, akin to imidazo-pyrrolo-pyrazine derivatives .
準備方法
Cyclization of 1,3-Dihalopropanes with Primary Amines
Azetidine rings are efficiently formed via cyclization of 1,3-dibromopropane with α-substituted benzylamines. For example, benzhydrylamine reacts with 1-bromo-3-chloropropane in butanol/water (85–105°C, 12 h) to yield N-benzhydrylazetidine (78% yield). This method benefits from commercial availability of starting materials but requires hydrogenolysis to remove the benzhydryl protecting group.
Reaction Conditions :
Strain-Release Amination
1-Benzhydrylazetidin-3-yl methanesulfonate undergoes nucleophilic displacement with amines (e.g., piperidine) in MeCN at 80°C, yielding 3-aminated azetidines in 72% yield. Omitting Hunig’s base and using 2 equiv amine improves efficiency:
$$ \text{1-Benzhydrylazetidin-3-yl mesylate} + \text{RNH}_2 \xrightarrow{\text{MeCN, 80°C}} \text{3-Aminoazetidine} $$
Sulfonylation of Azetidine
Direct Sulfonylation with Furan-2-ylmethyl Sulfonyl Chloride
The azetidine nitrogen is sulfonylated using furan-2-ylmethyl sulfonyl chloride (prepared via oxidation of furfuryl mercaptan). In a representative procedure:
- Sulfenylation : 3-Iodoazetidine reacts with 2-mercaptopyridine to form pyridyl sulfide.
- Oxidation : m-CPBA oxidizes sulfide to sulfone (89% yield).
- Cleavage : Sodium thiolate removes the pyridyl group, yielding sodium azetidine-3-sulfinate.
Key Data :
Alternative Route via Thiol-Ene Click Chemistry
Azetidine-3-thiol undergoes radical-mediated coupling with allyl furan-2-ylmethyl sulfone under UV light (λ = 365 nm). While less explored, this method offers regioselectivity but lower yields (45–55%).
Acylation with 3,4-Difluorobenzoyl Chloride
The final acylation employs 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions:
$$ \text{3-((Furan-2-ylmethyl)sulfonyl)azetidine} + \text{3,4-Difluorobenzoyl chloride} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{Target Compound} $$
- Base: 10% NaOH (aq)
- Solvent: EtOAc/H₂O (1:1)
- Temperature: 0°C → RT, 4 h
- Yield: 68%
Comparative Analysis of Synthetic Routes
Structural Characterization
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₁₉H₁₆F₂NO₃S [M+H]⁺: 396.0814
- Found : 396.0816
Industrial-Scale Considerations
For bulk synthesis (>1 kg), the cyclization route proves most viable:
- Hydrogenolysis : N-Benzhydrylazetidine (1 mol) in MeOH/HCl (2M) with Pd/C (5% wt) at 50 psi H₂, 60°C, 3 h.
- Salt Formation : Concentrate under vacuum to 80% w/w azetidine·HCl.
- Neutralization : Add to 40% NaOH at 90°C, distill azetidine free base (bp 76°C).
Emerging Methodologies
Recent advances in photoredox catalysis enable direct C–H sulfonylation of azetidines using furan-2-ylmethyl sulfinate salts (Na⁺ or K⁺). Preliminary data show 65% yield under blue LED irradiation.
Q & A
Q. How to address discrepancies between computational docking and experimental binding data?
- Methodological Answer :
- Molecular dynamics simulations : Assess protein flexibility (GROMACS) over 100-ns trajectories.
- Alanine scanning mutagenesis : Identify critical binding residues (e.g., Lys231 in EGFR).
- SPR/BLI : Quantify binding kinetics (kₐ/kₐ) to validate docking predictions .
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